

Characterization of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride salt

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Compound of Interest

Compound Name: *tert-Butyl methyl(piperidin-4-ylmethyl)carbamate*

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Comparative Guide to Piperidine-Based Linkers for Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals, the judicious selection of linker molecules is paramount in the construction of complex bioactive conjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed characterization of **tert-butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride** and a comparative analysis with a structurally related alternative, 1-Boc-4-(aminomethyl)piperidine, offering insights into their physicochemical properties and analytical profiles to inform rational selection in research and development.

Introduction to Piperidine-Based Linkers

Piperidine scaffolds are frequently incorporated into linker designs due to their conformational rigidity, which can favorably influence the spatial orientation of conjugated molecules and contribute to improved metabolic stability. The Boc (tert-butoxycarbonyl) protecting group offers a convenient handle for subsequent synthetic modifications, making these linkers versatile building blocks in medicinal chemistry. This guide focuses on two such linkers: **tert-butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride** and 1-Boc-4-(aminomethyl)piperidine.

Physicochemical Properties

A summary of the key physicochemical properties of the two linkers is presented below, providing a basis for initial comparison.

Property	tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride	1-Boc-4-(aminomethyl)piperidine
Molecular Formula	C ₁₂ H ₂₅ ClN ₂ O ₂	C ₁₁ H ₂₂ N ₂ O ₂
Molecular Weight	264.79 g/mol	214.30 g/mol [1][2]
Melting Point	Data not available	237-238 °C[2]
Boiling Point	Data not available	237-238 °C[3]
Density	Data not available	1.013 g/mL at 25 °C[3]
Solubility	Data not available	Soluble in chloroform and methanol.[2]
Appearance	Data not available	Liquid or Low Melting Solid

Analytical Characterization

Detailed analytical data is crucial for confirming the identity, purity, and stability of these linker molecules. Below is a comparative overview of the available analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Boc-4-(aminomethyl)piperidine:

The ¹H NMR spectrum of 1-Boc-4-(aminomethyl)piperidine in CDCl₃ shows characteristic peaks corresponding to the protons of the piperidine ring, the aminomethyl group, and the Boc protecting group.[4]

- δ 4.05 (br s, 2H): Protons on the carbon adjacent to the nitrogen within the piperidine ring.
- δ 2.65 (t, 2H): Protons on the carbon adjacent to the nitrogen within the piperidine ring.
- δ 2.50 (d, 2H): Protons of the aminomethyl (-CH₂NH₂) group.

- δ 1.70 (d, 2H): Protons on the piperidine ring.
- δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
- δ 1.25 (br s, 2H, NH₂): Protons of the primary amine.
- δ 1.10 (m, 3H): Protons on the piperidine ring.

A detailed ¹H NMR spectrum for **tert-butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride** is not readily available in the public domain.

High-Performance Liquid Chromatography (HPLC)

1-Boc-4-(aminomethyl)piperidine:

A common method for assessing the purity of 1-Boc-4-(aminomethyl)piperidine is reverse-phase HPLC (RP-HPLC).^[4] A typical purity of $\geq 97\%$ is reported by commercial suppliers.^[1]

Mass Spectrometry (MS)

1-Boc-4-(aminomethyl)piperidine:

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 215.1754.

Detailed mass spectrometry data for **tert-butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride** is not readily available.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of these compounds.

¹H NMR Spectroscopy Protocol for 1-Boc-4-(aminomethyl)piperidine

- **Sample Preparation:** Dissolve 5-10 mg of 1-Boc-4-(aminomethyl)piperidine in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
- Data Acquisition: Acquire the ^1H NMR spectrum with standard parameters.

RP-HPLC Protocol for Purity Assessment of 1-Boc-4-(aminomethyl)piperidine[5]

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18 reverse-phase column.
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A suitable gradient from 5% to 95% Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

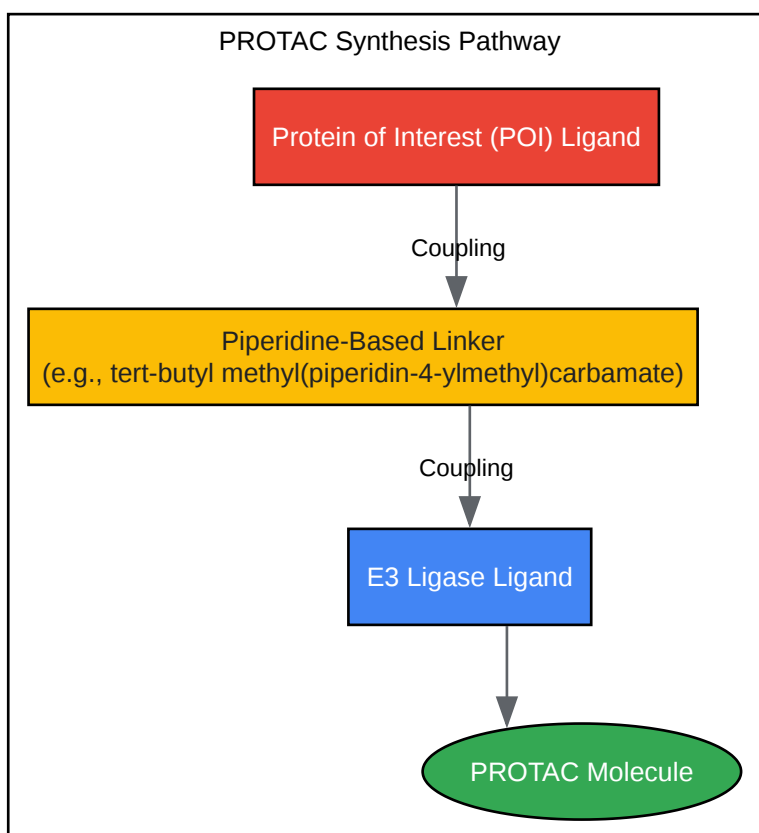
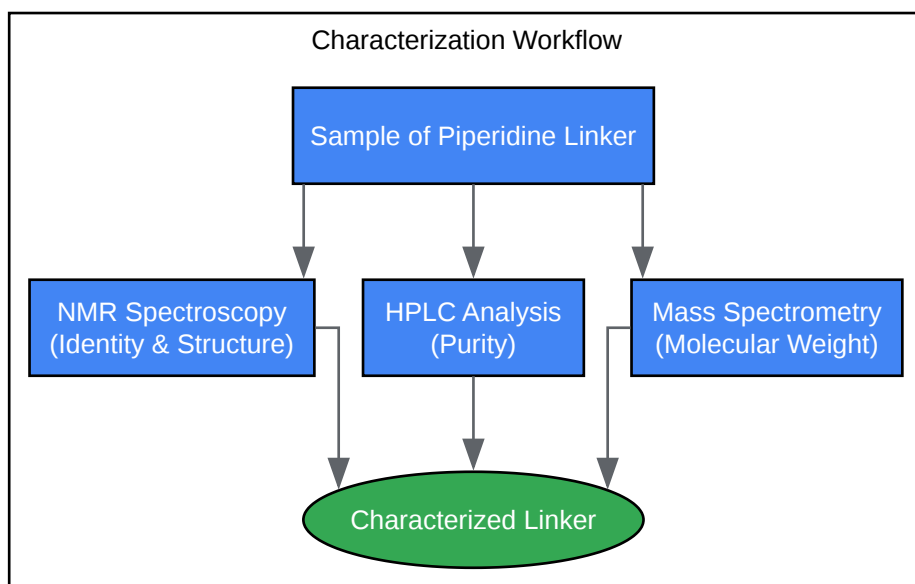
Application and Comparison

Both **tert-butyl methyl(piperidin-4-ylmethyl)carbamate** hydrochloride and 1-Boc-4-(aminomethyl)piperidine serve as valuable linkers in the synthesis of complex molecules for drug discovery and development. Their rigid piperidine core can impart favorable conformational properties to the final conjugate.

The choice between these two linkers will depend on the specific synthetic strategy and the desired properties of the final molecule. 1-Boc-4-(aminomethyl)piperidine offers a primary amine for conjugation, while the N-methylated analogue, **tert-butyl methyl(piperidin-4-ylmethyl)carbamate**, provides a secondary amine, which can influence the reactivity and the physicochemical properties of the resulting conjugate. The hydrochloride salt form of the latter may offer advantages in terms of solubility in aqueous media during certain synthetic steps.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a generalized experimental workflow for the characterization of these piperidine-based linkers and their role in the synthesis of PROTACs.



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